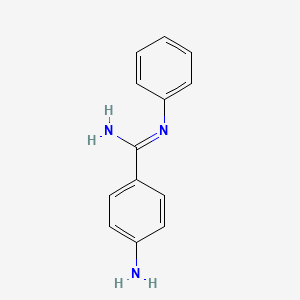
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride (2-CPMP dihydrochloride) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. 2-CPMP dihydrochloride is a white crystalline solid with a molecular weight of 437.3 g/mol and a melting point of 118-119°C. It is soluble in water, ethanol, and other organic solvents.
科学研究应用
2-CPMP dihydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been used as a ligand in the synthesis of a variety of compounds, such as pyridines, quinolines, and heterocycles. It has also been used in the synthesis of a variety of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Furthermore, 2-CPMP dihydrochloride has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
作用机制
The mechanism of action of 2-CPMP dihydrochloride is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. By inhibiting COX-2, 2-CPMP dihydrochloride may be able to reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
2-CPMP dihydrochloride has been studied for its potential effects on a variety of biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Furthermore, it has been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
2-CPMP dihydrochloride has several advantages for use in laboratory experiments. It is a relatively safe compound, with no known adverse effects in humans. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. Furthermore, it is relatively inexpensive and can be purchased from a variety of suppliers.
However, there are also some limitations to using 2-CPMP dihydrochloride in laboratory experiments. It is not soluble in aqueous solutions at higher concentrations, making it difficult to use in certain experiments. Furthermore, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
There are a variety of potential future directions for the use of 2-CPMP dihydrochloride in scientific research. For example, it could be used to further study the effects of COX-2 inhibition on inflammation and other physiological processes. Furthermore, it could be used to study the effects of COX-2 inhibition on the development and progression of various diseases. Additionally, it could be used to study the effects of COX-2 inhibition on the efficacy of various drugs. Finally, it could be used to further study the structure and function of the COX-2 enzyme.
合成方法
2-CPMP dihydrochloride can be synthesized from a variety of starting materials, such as 5-cyclopropyl-1,2,4-oxadiazole, 1-methylpiperazine, and dihydrochloride. The synthesis of 2-CPMP dihydrochloride is typically carried out in a three-step process. First, the 5-cyclopropyl-1,2,4-oxadiazole and 1-methylpiperazine are reacted together in an aqueous solution to form the intermediate product. Second, the intermediate product is reacted with dihydrochloride to form 2-CPMP dihydrochloride. Finally, the product is purified by recrystallization.
属性
IUPAC Name |
5-cyclopropyl-3-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)9-12-10(15-13-9)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQMKSWCOPNDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=NOC(=N2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)


![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)


![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)

![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)